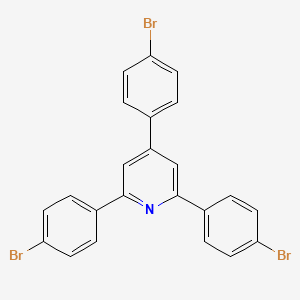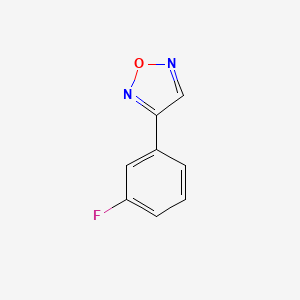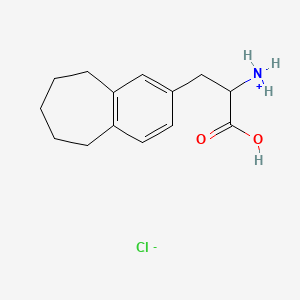
5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzocycloheptene ring system fused with a propanoic acid and an amino group, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzocycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propanoic Acid Group: This step may involve carboxylation reactions.
Addition of the Amino Group: Amination reactions are used to introduce the amino group.
Formation of the Hydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzocycloheptene ring system may interact with hydrophobic regions of proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: This compound has a similar ring structure but differs in its functional groups.
5H-Benzocycloheptene-5-propanoic acid, 6,7,8,9-tetrahydro-2,3,4-trimethoxy-6-oxo-: This compound has additional methoxy groups and an oxo group, leading to different chemical properties.
Uniqueness
5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
41737-38-6 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
[1-carboxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13(14(16)17)9-10-6-7-11-4-2-1-3-5-12(11)8-10;/h6-8,13H,1-5,9,15H2,(H,16,17);1H |
Clé InChI |
STAIBKSKLQNTPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)C=C(C=C2)CC(C(=O)O)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


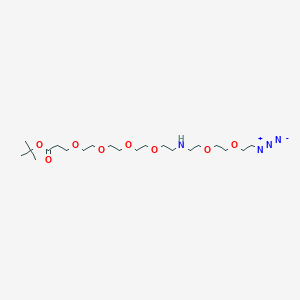
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)

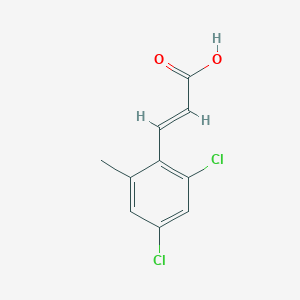
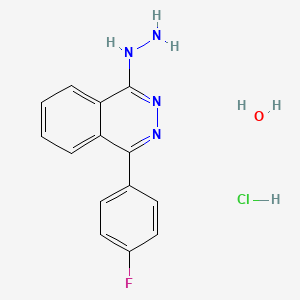
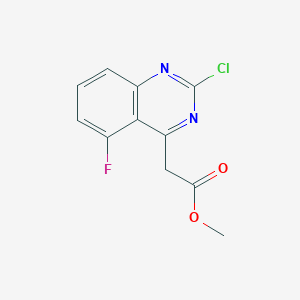

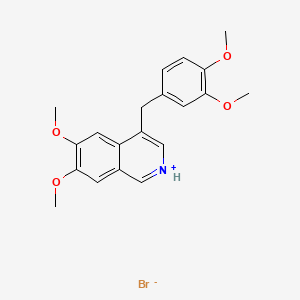

![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)

